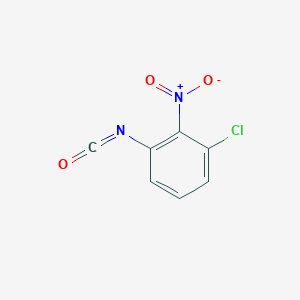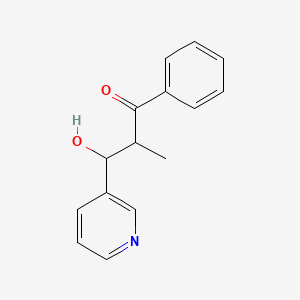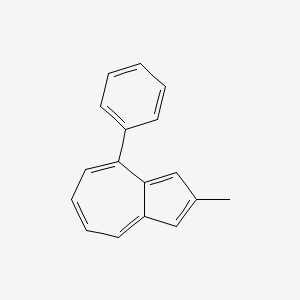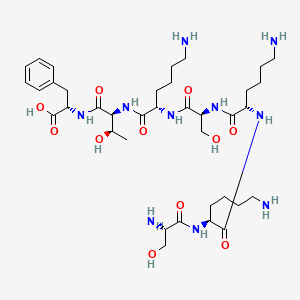![molecular formula C17H14O3 B12585833 Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate CAS No. 634202-66-7](/img/structure/B12585833.png)
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate is a chemical compound with the molecular formula C17H14O3. It is known for its unique structure, which includes a phenoxymethyl group attached to a phenyl ring, further connected to a prop-2-ynoate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(phenoxymethyl)benzaldehyde and methyl propiolate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Procedure: The 4-(phenoxymethyl)benzaldehyde is reacted with methyl propiolate in the presence of the base, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
化学反応の分析
Types of Reactions
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives
科学的研究の応用
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
作用機序
The mechanism of action of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-ynoate
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
Uniqueness
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate stands out due to its unique phenoxymethyl group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
634202-66-7 |
|---|---|
分子式 |
C17H14O3 |
分子量 |
266.29 g/mol |
IUPAC名 |
methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C17H14O3/c1-19-17(18)12-11-14-7-9-15(10-8-14)13-20-16-5-3-2-4-6-16/h2-10H,13H2,1H3 |
InChIキー |
BQTJUPZJMMPBTR-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C#CC1=CC=C(C=C1)COC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)


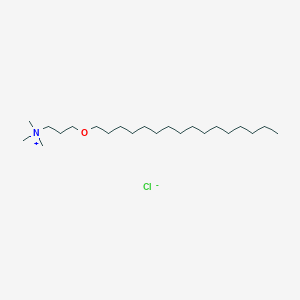


![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
